4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
The compound "4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse biological activities, and modifications to the structure can lead to various pharmacological properties. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carbonyl compounds. In the case of piperidine-linked oxadiazoles, the synthesis may start with the reaction of a piperidine derivative with an appropriate sulfonyl chloride, followed by cyclization to form the oxadiazole ring . The introduction of the trifluoromethyl group would likely occur at an earlier stage, possibly through direct substitution on the aromatic ring before the formation of the oxadiazole .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the compound's electronic distribution and reactivity. The piperidine moiety is a saturated six-membered ring that can adopt a chair conformation, providing a flexible linker that can affect the overall conformation of the molecule . The trifluoromethyl group is an electron-withdrawing substituent that can impact the electronic properties of the aromatic ring to which it is attached .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution, depending on the substituents present on the oxadiazole ring and the piperidine moiety. The presence of a trifluoromethyl group can make the adjacent carbon more electrophilic, potentially facilitating reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine" would be influenced by the presence of the trifluoromethyl group, which can increase lipophilicity and metabolic stability. The oxadiazole ring contributes to the compound's rigidity and can affect its ability to interact with biological targets. The piperidine ring can introduce conformational flexibility, which may influence the compound's binding affinity and selectivity .
properties
IUPAC Name |
5-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)11-3-1-2-10(8-11)12-19-13(21-20-12)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFZNHHSSMCXCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381212 |
Source
|
Record name | 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
CAS RN |
808764-45-6 |
Source
|
Record name | 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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